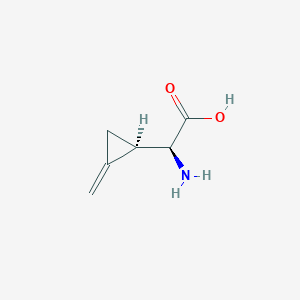

(S)-2-Amino-2-((R)-2-methylenecyclopropyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S)-2-Amino-2-[(1R)-2-methylidenecyclopropyl]acetic acid is a chiral amino acid derivative with a unique cyclopropyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-[(1R)-2-methylidenecyclopropyl]acetic acid typically involves the following steps:

Amino Acid Derivatization: The amino acid backbone is introduced through standard amino acid synthesis techniques, such as the Strecker synthesis or reductive amination.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation and amino acid synthesis processes, optimized for yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

(2S)-2-Amino-2-[(1R)-2-methylidenecyclopropyl]acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the cyclopropyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted amino acids and cyclopropyl derivatives, which can be further utilized in synthetic chemistry.

Applications De Recherche Scientifique

(2S)-2-Amino-2-[(1R)-2-methylidenecyclopropyl]acetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of (2S)-2-Amino-2-[(1R)-2-methylidenecyclopropyl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group provides unique steric and electronic properties, which can influence the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S)-2-Amino-2-cyclopropylacetic acid: Lacks the methylidene group, resulting in different reactivity and biological activity.

(2S)-2-Amino-2-(2-methylcyclopropyl)acetic acid: Contains a methyl group on the cyclopropyl ring, altering its steric properties.

Uniqueness

(2S)-2-Amino-2-[(1R)-2-methylidenecyclopropyl]acetic acid is unique due to its specific cyclopropyl substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Activité Biologique

(S)-2-Amino-2-((R)-2-methylenecyclopropyl)acetic acid, commonly referred to as methylenecyclopropylglycine (MCPG), is a derivative of glycine that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula : C5H9NO2

- Molecular Weight : 115.131 g/mol

- CAS Number : 49606-99-7

- Melting Point : -300°C

- Density : 1.3 g/cm³

- Boiling Point : 253.5°C at 760 mmHg

MCPG exhibits significant biological activity primarily through its effects on metabolic pathways. Research indicates that MCPG acts as an inhibitor of β-oxidation, particularly affecting the metabolism of short-chain acyl-CoAs in the liver. This inhibition leads to alterations in energy metabolism and glucose production:

- Hepatic Metabolism : In vivo studies have shown that administration of MCPG results in a notable decrease in hepatic ketogenesis and gluconeogenesis. Specifically, a study observed a 44% decline in hepatic glucose production after four hours of MCPG treatment in mice, alongside a significant reduction in plasma β-hydroxybutyrate concentrations, indicating impaired ketone body production .

- Acyl-CoA Dynamics : MCPG treatment led to the depletion of short-chain acyl-CoAs while promoting the accumulation of long-chain acyl-CoAs in the liver. This shift suggests a metabolic reprogramming that could have implications for conditions such as diabetes and metabolic syndrome .

- Energy Charge : Despite significant changes in acyl-CoA concentrations, studies found no substantial alteration in hepatocellular energy charge, as indicated by stable ATP/ADP ratios following MCPG administration .

Biological Applications

The biological activity of MCPG extends beyond metabolic regulation. Its potential therapeutic applications include:

- Ergogenic Supplementation : Amino acid derivatives like MCPG are recognized for their benefits as ergogenic dietary substances, enhancing physical performance and mental acuity during stress-related tasks .

- Viral Replication Inhibition : Preliminary investigations suggest that compounds related to MCPG may exhibit antiviral properties, particularly against HIV, by interfering with viral replication mechanisms .

Case Studies and Research Findings

Several studies have explored the effects of MCPG on various biological systems:

Propriétés

IUPAC Name |

(2S)-2-amino-2-[(1R)-2-methylidenecyclopropyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-3-2-4(3)5(7)6(8)9/h4-5H,1-2,7H2,(H,8,9)/t4-,5+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPIZVHPMGFWKMJ-UHNVWZDZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC1C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1C[C@H]1[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.